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molecular formula C10H11BrO B022562 5-(2-Bromoethyl)-2,3-dihydrobenzofuran CAS No. 127264-14-6

5-(2-Bromoethyl)-2,3-dihydrobenzofuran

Cat. No. B022562
M. Wt: 227.1 g/mol
InChI Key: JRKZQRRYNCMSCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05422358

Procedure details

Phosphorus tribromide (0.37 g) was added to a solution of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran (0.612 g) in carbon tetrachloride (3 ml) and the mixture heated under reflux for 3 hours. On cooling to room temperature, the mixture was partitioned between 10% aqueous sodium carbonate (20 ml) and dichloromethane (20 ml). The layers were separated and the aqueous layer extracted with dichloromethane (2×10 ml). The combined dichloromethane extracts were dried (MgSO4) and concentrated in vacuo to give the title compound as an oil which crystallised on standing, yield 0.584 g, m.p. 60°-62° C. 1H N.m.r. (CDCl3)δ=7.10 (s, 1H); 7.00-6.95 (d, 1H); 6.80-6.70 (d, 1H); 4.65-4.55 (t, 2H); 3.60-3.50 (t, 2H); 3.25-3.15 (t, 2H); 3.15-3.10 (t, 2H) ppm.
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
0.612 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].O[CH2:6][CH2:7][C:8]1[CH:9]=[CH:10][C:11]2[O:15][CH2:14][CH2:13][C:12]=2[CH:16]=1>C(Cl)(Cl)(Cl)Cl>[Br:2][CH2:6][CH2:7][C:8]1[CH:9]=[CH:10][C:11]2[O:15][CH2:14][CH2:13][C:12]=2[CH:16]=1

Inputs

Step One
Name
Quantity
0.37 g
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
0.612 g
Type
reactant
Smiles
OCCC=1C=CC2=C(CCO2)C1
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between 10% aqueous sodium carbonate (20 ml) and dichloromethane (20 ml)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with dichloromethane (2×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined dichloromethane extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrCCC=1C=CC2=C(CCO2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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